4-[(2,2,3,3-tetrafluoropropoxy)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide
Overview
Description
4-[(2,2,3,3-tetrafluoropropoxy)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide is a useful research compound. Its molecular formula is C16H19F4NO3 and its molecular weight is 349.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 349.13010612 g/mol and the complexity rating of the compound is 401. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Aggregation Enhanced Emission and Multi-stimuli-responsive Properties
Research on pyridyl substituted benzamides, like "4-(1,3-Dioxo-2,3-dihydro-1H-phenalen-2-ylmethyl)-N-pyridin-3-yl-benzamide," demonstrates the compounds' potential in materials science for creating luminescent materials with aggregation-enhanced emission (AEE) properties. These materials exhibit unique behaviors in response to mechanical stimuli, making them suitable for applications in sensing, imaging, and optoelectronic devices (Srivastava et al., 2017).
Novel Insecticides with Unique Chemical Structures
Compounds like Flubendiamide demonstrate the role of novel chemical structures in developing highly effective insecticides against lepidopterous pests. The unique chemical substituents in these compounds, such as heptafluoroisopropyl groups, contribute to their strong insecticidal activity and safety for non-target organisms, suggesting potential agricultural applications (Tohnishi et al., 2005).
Synthesis of Complex Organic Molecules
Research into the synthesis of complex organic molecules, including various benzamide derivatives, underlines the importance of novel methods in organic synthesis. These methodologies facilitate the creation of compounds with significant biological activities, highlighting the ongoing need for innovative synthetic routes in drug discovery and development (Shaabani et al., 2009).
Development of Aromatic Polyamides
Studies on the synthesis of well-defined aromatic polyamides demonstrate the potential of certain benzamides in polymer science. These findings are crucial for the development of materials with specific mechanical and thermal properties, applicable in various high-performance and engineering applications (Yokozawa et al., 2005).
Fluorinated Polyimides for Advanced Technologies
The synthesis of fluorinated polyimides from novel benzamide derivatives showcases the compounds' significance in creating materials with low dielectric constants and high thermal stability. These properties are essential for the electronics industry, particularly in developing insulating materials and components for electronic devices (Banerjee et al., 2003).
Properties
IUPAC Name |
N-(oxolan-2-ylmethyl)-4-(2,2,3,3-tetrafluoropropoxymethyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F4NO3/c17-15(18)16(19,20)10-23-9-11-3-5-12(6-4-11)14(22)21-8-13-2-1-7-24-13/h3-6,13,15H,1-2,7-10H2,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWELHOQLZPPZGR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=CC=C(C=C2)COCC(C(F)F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F4NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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